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Compound of Interest

Compound Name: Benzyl 3-aminopropanoate

Cat. No.: B086409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl
3-aminopropanoate. The document details the analytical data and experimental protocols

necessary for the synthesis and characterization of this compound, serving as a vital resource

for researchers in organic chemistry and drug development.

Physicochemical Properties
Benzyl 3-aminopropanoate is an organic compound with the molecular formula C10H13NO2

and a molecular weight of approximately 179.22 g/mol .[1][2][3] Its structure consists of a

benzyl ester of the amino acid beta-alanine.

Spectroscopic Data for Structural Confirmation
The structural confirmation of Benzyl 3-aminopropanoate is achieved through a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectral data for Benzyl 3-aminopropanoate in a

deuterated solvent like CDCl₃ are summarized below.
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Table 1: Predicted ¹H NMR Spectral Data for Benzyl 3-aminopropanoate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 5.15 Singlet 2H
Benzylic protons (-

CH₂-Ph)

~ 3.00 Triplet 2H

Methylene protons

adjacent to amine (-

CH₂-NH₂)

~ 2.55 Triplet 2H

Methylene protons

adjacent to carbonyl (-

CH₂-C=O)

~ 1.50 Broad Singlet 2H Amine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for Benzyl 3-aminopropanoate
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Chemical Shift (δ) ppm Assignment

~ 172.5 Carbonyl carbon (C=O)

~ 136.0 Aromatic quaternary carbon (C-CH₂)

~ 128.5
Aromatic methine carbons (ortho, meta, para C-

H)

~ 128.0
Aromatic methine carbons (ortho, meta, para C-

H)

~ 127.8
Aromatic methine carbons (ortho, meta, para C-

H)

~ 66.5 Benzylic carbon (-CH₂-Ph)

~ 39.0 Methylene carbon adjacent to amine (-CH₂-NH₂)

~ 35.5
Methylene carbon adjacent to carbonyl (-CH₂-

C=O)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for Benzyl 3-aminopropanoate are listed below.

Table 3: Expected IR Absorption Bands for Benzyl 3-aminopropanoate
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3400-3250 Medium, Broad Primary Amine
N-H Stretch (two

bands for -NH₂)[4]

3100-3000 Medium Aromatic C-H C-H Stretch

2950-2850 Medium Aliphatic C-H C-H Stretch

~ 1735 Strong Ester C=O Stretch

1650-1580 Medium Primary Amine N-H Bend[4]

1250-1020 Strong Ester C-O Stretch

910-665 Medium, Broad Primary Amine N-H Wag[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight. The predicted collision cross-section values for

various adducts of Benzyl 3-aminopropanoate are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for Benzyl 3-aminopropanoate

Adduct m/z

[M+H]⁺ 180.10192

[M+Na]⁺ 202.08386

[M-H]⁻ 178.08736

[M+NH₄]⁺ 197.12846

[M+K]⁺ 218.05780

[M]⁺ 179.09409

Experimental Protocols
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Synthesis of Benzyl 3-aminopropanoate via Fischer
Esterification
This protocol describes a general procedure for the synthesis of Benzyl 3-aminopropanoate.

Materials:

3-Aminopropanoic acid (beta-alanine)

Benzyl alcohol

Toluene

p-Toluenesulfonic acid monohydrate (catalyst)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethyl acetate

Hexane

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

3-aminopropanoic acid, benzyl alcohol (in excess), and toluene.

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield Benzyl 3-aminopropanoate.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of the purified Benzyl 3-aminopropanoate in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, use a standard single-pulse experiment with 16-32 scans.

For ¹³C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve a

good signal-to-noise ratio.

IR Spectroscopy Protocol
Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the compound between

two KBr plates.

For a solid sample, prepare a KBr pellet or a mull.

Data Acquisition:

Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a

range of 4000-400 cm⁻¹.
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Mass Spectrometry Protocol
Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to

a concentration of approximately 1 mg/mL.

Further, dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

Introduce the sample into the mass spectrometer using an appropriate ionization technique

such as Electrospray Ionization (ESI).

Acquire the mass spectrum in the positive ion mode to observe protonated molecules like

[M+H]⁺.

Workflow for Structural Elucidation
The logical workflow for the synthesis and structural elucidation of Benzyl 3-aminopropanoate
is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b086409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Structural Characterization

Structural Elucidation

Starting Materials
(3-Aminopropanoic Acid,

Benzyl Alcohol)

Fischer Esterification

Purification
(Column Chromatography)

Pure Benzyl
3-aminopropanoate

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Spectroscopic Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of Benzyl 3-aminopropanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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